2,3-Diphenyl-5-ethyltetrazolium chloride
Overview
Description
2,3-Diphenyl-5-ethyltetrazolium chloride is a chemical compound with the molecular formula C15H15ClN4 and a molecular weight of 286.76 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound appears as a white to light yellow or light orange powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-ethyltetrazolium chloride typically involves the reaction of 2,3-diphenyltetrazolium chloride with ethyl iodide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5-ethyltetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2,3-Diphenyl-5-ethyltetrazolium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in cell viability assays and other biochemical assays to study cellular processes.
Medicine: It is used in diagnostic tests and research related to metabolic activities and enzyme functions.
Industry: The compound finds applications in the development of biochemical sensors and other industrial processes
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-ethyltetrazolium chloride involves its interaction with cellular components and enzymes. The compound is reduced by cellular dehydrogenases to form a colored formazan product, which can be measured spectrophotometrically. This property makes it useful in assays to determine cell viability and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyltetrazolium chloride
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2,3,5-Triphenyltetrazolium chloride (TTC)
Uniqueness
2,3-Diphenyl-5-ethyltetrazolium chloride is unique due to its specific structural features and reactivity. Unlike other tetrazolium compounds, it has an ethyl group attached to the tetrazolium ring, which influences its chemical behavior and applications. This structural difference makes it particularly useful in certain biochemical assays and industrial applications .
Properties
IUPAC Name |
5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRRKFNUOOGIW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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